

T6167923: A Selective MyD88 Inhibitor for Modulating Inflammatory Responses

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Compound of Interest

Compound Name: T6167923

Cat. No.: B8087108

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a central player in the innate immune response. Dysregulation of MyD88-dependent signaling is implicated in a variety of inflammatory diseases. **T6167923** is a novel small molecule inhibitor that selectively targets the MyD88-dependent signaling pathway. This technical guide provides a comprehensive overview of **T6167923**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and drug discovery.

Mechanism of Action

T6167923 exerts its inhibitory effect by directly targeting the Toll/interleukin-1 receptor (TIR) domain of MyD88.^[1] The binding of **T6167923** to the TIR domain disrupts the homodimerization of MyD88, a crucial step for the downstream propagation of the inflammatory signal.^{[1][2]} By preventing MyD88 dimerization, **T6167923** effectively blocks the recruitment and activation of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), ultimately leading to the inhibition of transcription factors like NF-κB and the subsequent reduction in the production of pro-inflammatory cytokines.^[1]

Quantitative Data

The efficacy of **T6167923** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of **T6167923** against different inflammatory mediators and signaling pathways.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by **T6167923**

Cytokine	Cell Type	Stimulant	IC50 (μM)	Reference
TNF-α	Human PBMCs	SEB	2.66	[1]
IFN-γ	Human PBMCs	SEB	2.7	[1]
IL-6	Human PBMCs	SEB	2.66	[1]
IL-1β	Human PBMCs	SEB	2.9	[1]

PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal Enterotoxin B

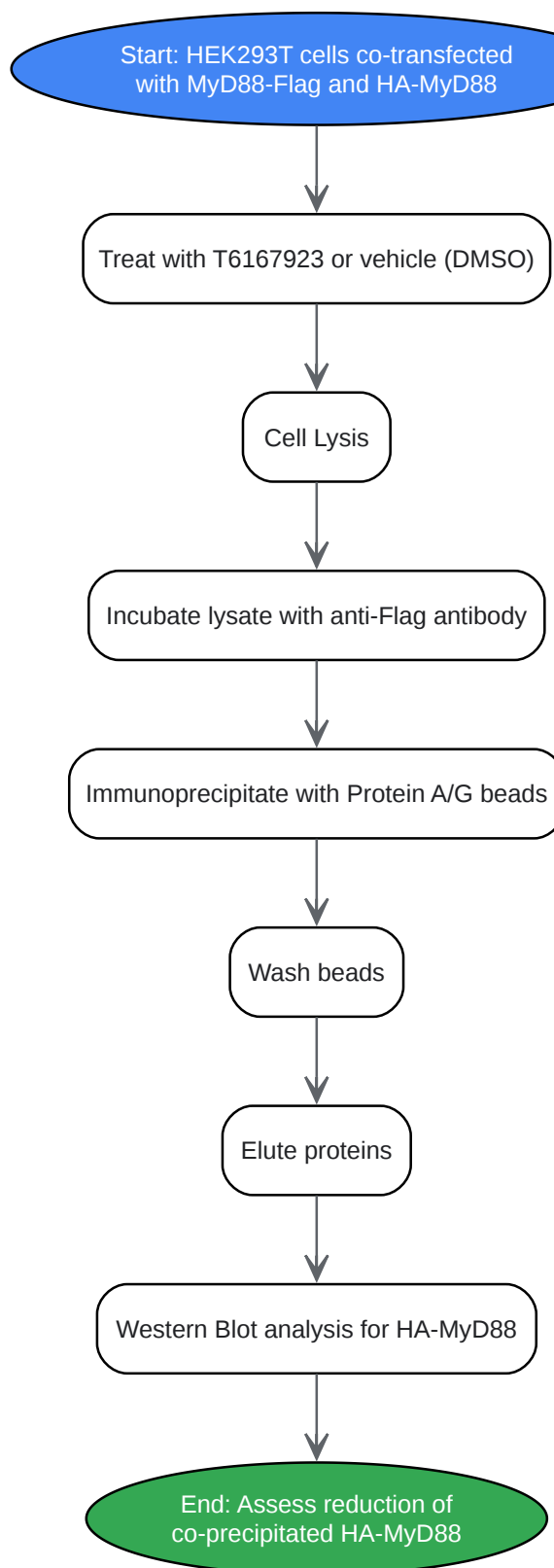
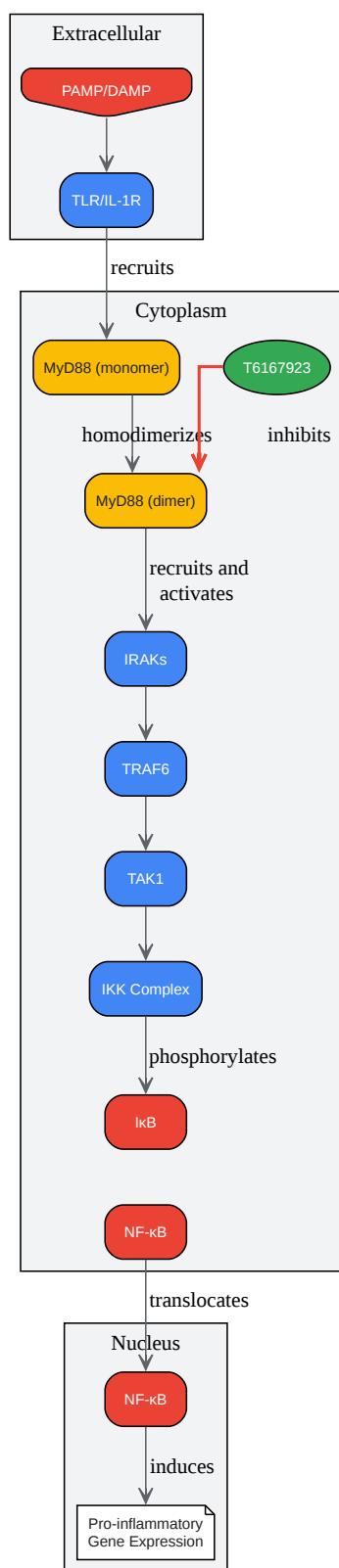
Table 2: Inhibition of MyD88-Dependent NF-κB Signaling by **T6167923**

Assay	Cell Line	Ligand	IC50 (μM)	Reference
NF-κB driven SEAP Reporter	HEK 293T	LPS	40-50	[1][3][4]

SEAP: Secreted Alkaline Phosphatase; LPS: Lipopolysaccharide

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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